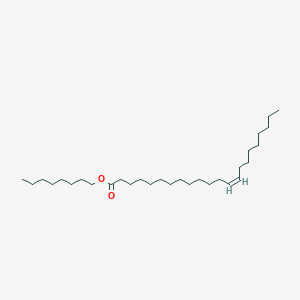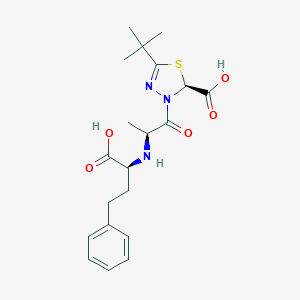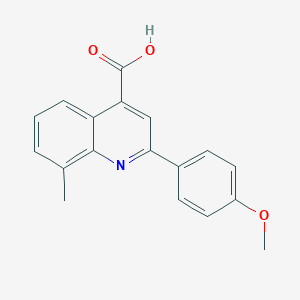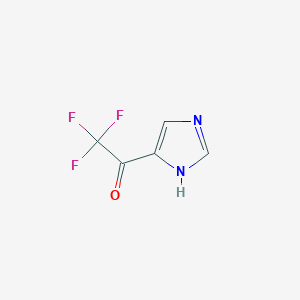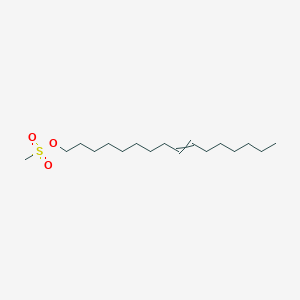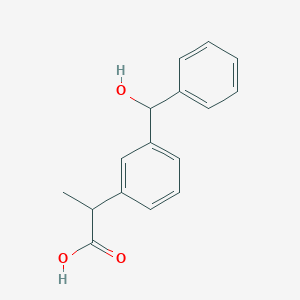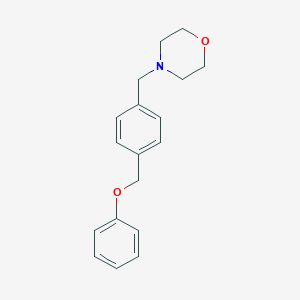
Methylgymnaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylgymnaconitine (MGA) is a natural alkaloid that is isolated from the plant species Aconitum gymnaconitum. It is a potent neurotoxin that acts on the nervous system by binding to voltage-gated sodium channels. MGA has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
Methylgymnaconitine acts on the nervous system by binding to voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By binding to these channels, this compound blocks the flow of sodium ions, leading to a decrease in neuronal excitability and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methylgymnaconitine in lab experiments is its high potency and selectivity, which allows for precise manipulation of neuronal activity. However, its neurotoxic properties also pose a risk to researchers, and proper safety precautions must be taken when handling the compound.
Direcciones Futuras
There are many potential future directions for research on methylgymnaconitine, including the development of new drugs for the treatment of pain and inflammation, the investigation of its role in neurological disorders such as epilepsy and multiple sclerosis, and the exploration of its potential as a tool for studying ion channel function and neuronal activity.
Métodos De Síntesis
Methylgymnaconitine can be synthesized through a multi-step process that involves the isolation of the alkaloid from the plant source, followed by chemical modifications to enhance its potency and selectivity. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Methylgymnaconitine has been used in a variety of scientific research applications, including the study of ion channels and their role in neuronal function. It has also been used to investigate the molecular mechanisms of pain and inflammation, as well as the development of new drugs for the treatment of these conditions.
Propiedades
Número CAS |
103956-42-9 |
|---|---|
Fórmula molecular |
C35H49NO8 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
[11-ethyl-8-hydroxy-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H49NO8/c1-7-36-18-33(19-39-2)13-12-28(43-6)35-22-15-21-26(42-5)17-34(38,23(32(35)36)16-27(33)35)30(22)31(21)44-29(37)11-9-20-8-10-24(40-3)25(14-20)41-4/h8-11,14,21-23,26-28,30-32,38H,7,12-13,15-19H2,1-6H3/b11-9+ |
Clave InChI |
WLRWZOWXGYYWOQ-PKNBQFBNSA-N |
SMILES isomérico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Sinónimos |
methylgymnaconitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
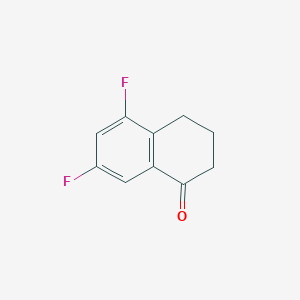
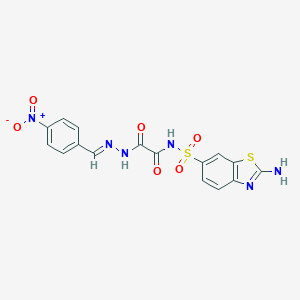
![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)
